DGAT1 Inhibitory Potency: Head-to-Head Comparison Against 4-Chlorophenyl and m-Tolyl Analogs
In human DGAT1 microsomal assays, 3-(3,5-difluorophenyl)-1-methyl-1-(4-((6-methylpyridazin-3-yl)oxy)phenyl)urea achieves an IC50 of 12 nM, demonstrating approximately 4-fold higher potency than its 4-chlorophenyl analog (IC50 ≈ 48 nM) and roughly 8-fold higher potency than the corresponding m-tolyl derivative (IC50 ≈ 98 nM) when tested under identical conditions [1]. This potency rank order correlates with the electron-withdrawing capacity of the A-ring substituents, with the 3,5-difluoro substitution providing optimal complementarity to the DGAT1 acyl-CoA binding pocket.
| Evidence Dimension | DGAT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 4-Chlorophenyl analog: IC50 ≈ 48 nM; m-Tolyl analog: IC50 ≈ 98 nM |
| Quantified Difference | ~4-fold vs. 4-chlorophenyl; ~8-fold vs. m-tolyl |
| Conditions | Human DGAT1 microsomal assay; [14C]oleoyl-CoA substrate; 30 min incubation at 37°C |
Why This Matters
For procurement decisions, the 4- to 8-fold potency gap means that replacing the 3,5-difluorophenyl compound with a cheaper analog would require proportionally higher concentrations to achieve equivalent target coverage, increasing both cost-per-well and off-target risk in screening cascades.
- [1] Sankyo Co., Ltd. Urea Derivative. US20070249620A1 (Examples 1-47). Comparative DGAT1 IC50 data for 3,5-difluorophenyl, 4-chlorophenyl, and m-tolyl urea series. View Source
